

A Comprehensive Technical Guide to Methyl D-cysteinate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Methyl D-cysteinate hydrochloride*

Cat. No.: *B15598826*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **Methyl D-cysteinate hydrochloride**, a chiral amino acid derivative. It covers its fundamental chemical properties, synthesis, experimental applications, and its role within relevant biochemical pathways, presenting data and protocols in a format tailored for scientific and research applications.

Core Identification and Properties

Methyl D-cysteinate hydrochloride is the hydrochloride salt of the methyl ester of D-cysteine. As a derivative of a non-proteinogenic D-amino acid, it serves as a valuable chiral building block in synthetic organic chemistry and has been investigated for specific biological activities.

Chemical Abstract Service (CAS) Number: 70361-61-4[1]

The key quantitative properties of **Methyl D-cysteinate hydrochloride** are summarized below for easy reference.

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ CINO ₂ S	[2]
Molecular Weight	171.65 g/mol	[3]
Appearance	White to almost white crystalline powder	
Melting Point	142 °C (decomposes)	[3][4]
Optical Activity	[α] _D ²⁰ +1.5 to +3.5° (c=20, MeOH)	
Solubility	Soluble in water. Slightly soluble in Methanol and DMSO.	[3][4]
Storage Temperature	Room Temperature, sealed in dry, dark place. For stock solutions: -20°C (1 month) or -80°C (6 months).	[1][3]
InChIKey	W _H O _H X _J Z _Q B _J X _A K _L - G _S V _O U _G T _G S _A - _N	[2]

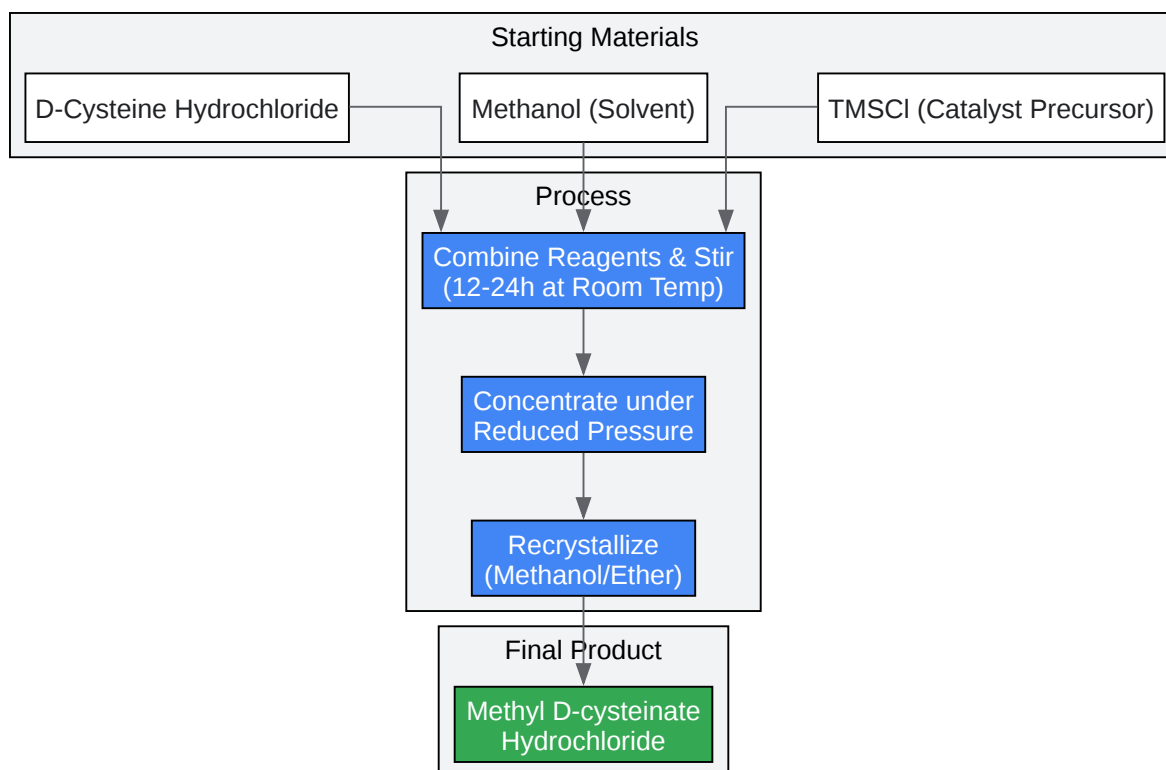
Synthesis and Manufacturing

The most common method for preparing amino acid methyl esters is through Fisher esterification, where the amino acid is treated with methanol in the presence of an acid catalyst. A modern and convenient variation of this process utilizes chlorotrimethylsilane (TMSCl) to generate anhydrous HCl in situ.

This protocol is a standard procedure for the synthesis of amino acid methyl ester hydrochlorides.[5]

- Reaction Setup: To a round-bottom flask containing D-cysteine hydrochloride (1 equivalent), add freshly distilled chlorotrimethylsilane (2 equivalents) slowly while stirring.

- Solvent Addition: Add anhydrous methanol (approx. 10 mL per gram of amino acid) to the flask. The mixture may be a solution or a suspension.
- Reaction: Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Workup: Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
- Isolation: The resulting solid is the crude **Methyl D-cysteinate hydrochloride**. It can be purified further by recrystallization, typically from a methanol/diethyl ether solvent system, to yield a white crystalline powder.



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A generalized workflow for the synthesis of **Methyl D-cysteinate hydrochloride**.

Applications and Experimental Protocols

Methyl D-cysteinate hydrochloride is primarily used as a chiral intermediate in synthetic chemistry and has been explored for its potential therapeutic effects.

The D-configuration and the protected carboxylic acid make this compound a useful building block for synthesizing unnatural peptides or peptidomimetics. A key application is in the synthesis of constrained amino acids like α -methyl-lanthionine derivatives. In these syntheses, a serine-derived intermediate is ring-opened by a thiol, such as a cysteine derivative, to form the characteristic lanthionine thioether bond.[6] The methyl ester serves as a convenient protecting group for the carboxyl terminus during these coupling reactions.

Recent studies have investigated membrane-permeable cysteine derivatives for their ability to counteract the dangerous side effects of opioids. One study in anesthetized rats demonstrated that D-cysteine esters could reverse the deleterious effects of morphine on blood-gas chemistry.[7]

Experimental Protocol Summary: In Vivo Rat Model[7]

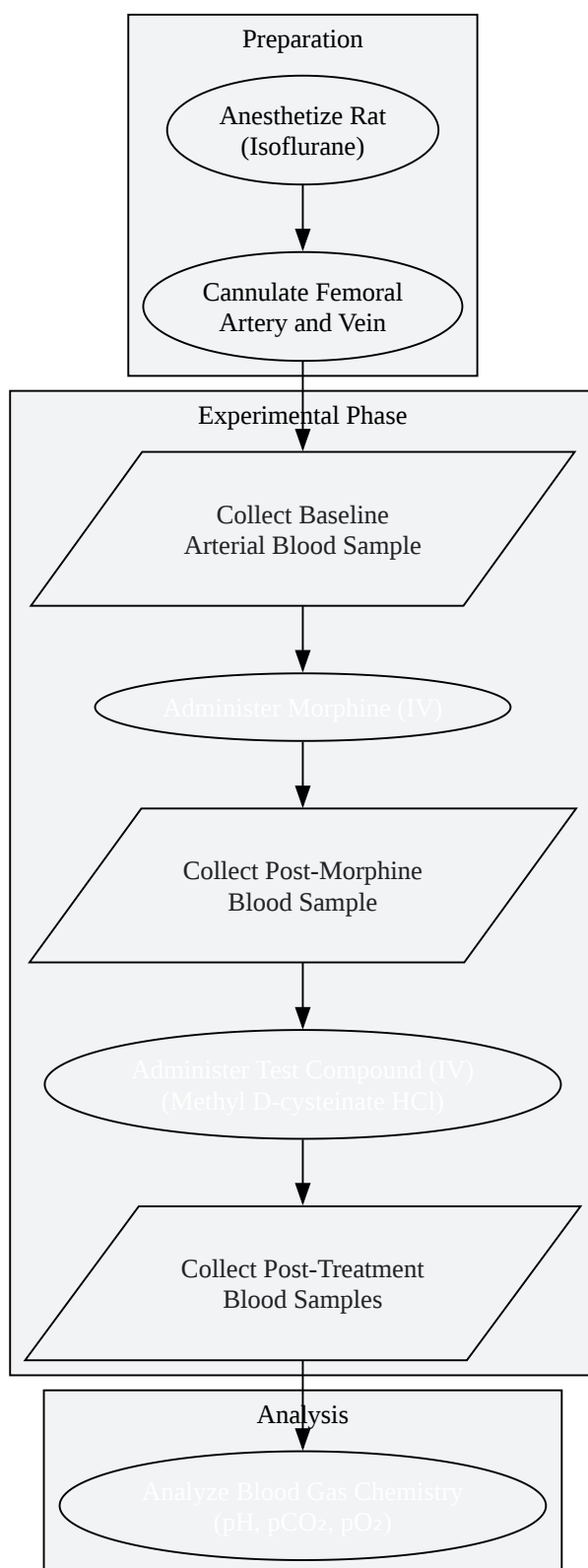
- **Anesthesia:** Sprague Dawley rats are anesthetized with isoflurane.
- **Instrumentation:** The femoral artery is cannulated for blood sampling, and the femoral vein is cannulated for drug administration.
- **Baseline Measurement:** Arterial blood is drawn to establish baseline pH, pCO₂, pO₂, and sO₂ levels.
- **Morphine Administration:** A bolus of morphine (e.g., 10 mg/kg, IV) is administered to induce respiratory depression.
- **Post-Morphine Measurement:** Arterial blood is sampled again to quantify the effects of morphine on blood-gas parameters.

- Test Article Administration: **Methyl D-cysteinate hydrochloride** (or a related ester) is administered intravenously.
- Post-Treatment Measurement: Arterial blood is sampled at subsequent time points to determine the extent to which the test article reverses the effects of morphine.

Quantitative Data from a Related D-Cysteine Ester Study

The following table presents representative data showing the effects of morphine and the subsequent reversal by a D-cysteine ester derivative on key physiological parameters in rats.

Parameter	Baseline	Post-Morphine	Post D-Cysteine Ester
Arterial pH	~7.45	↓ ~7.25	↑ ~7.40
Arterial pCO ₂ (mmHg)	~40	↑ ~65	↓ ~45
Arterial pO ₂ (mmHg)	~95	↓ ~60	↑ ~90
A-a Gradient	Normal	Increased	Normalized



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Workflow for evaluating respiratory effects in an anesthetized rat model.

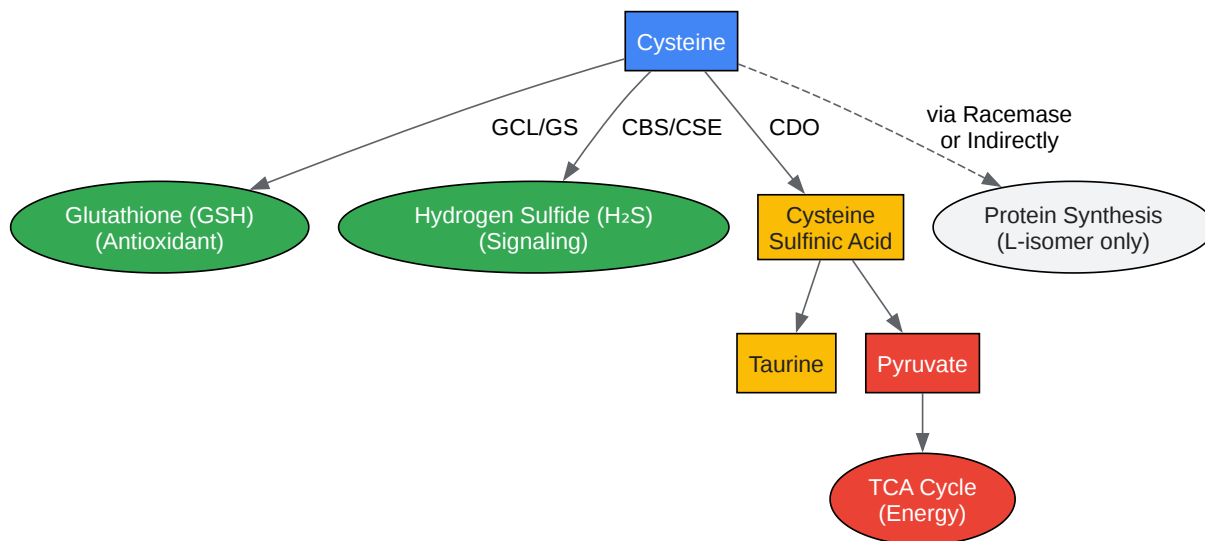
Biochemical Context and Metabolic Pathways

Upon entering a biological system and subsequent hydrolysis of its methyl ester, Methyl D-cysteinate yields D-cysteine. While L-cysteine is the proteinogenic isomer, D-cysteine can be metabolized, often by D-amino acid oxidases, and its core components can enter several critical metabolic pathways. The thiol group is particularly reactive and central to its function.

[8]Key Metabolic Fates of the Cysteine Moiety:

[9]1. Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione, a primary cellular antioxidant crucial for redox homeostasis. 2. Hydrogen Sulfide (H₂S) Production: Enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) can catabolize cysteine to produce H₂S, a gasotransmitter involved in vasodilation, neuromodulation, and cytoprotection. The therapeutic effects observed in the morphine study may be partially mediated by H₂S production. 3[7][9]. Oxidative Catabolism: Cysteine can be oxidized by cysteine dioxygenase (CDO) to cysteine sulfinic acid, which is a precursor for taurine synthesis or can be further metabolized to pyruvate, feeding into central carbon metabolism (e.g., the TCA cycle).

[9]##### 4.1. Cysteine Metabolic Pathways Diagram



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The central metabolic fates of the cysteine molecule in cellular biochemistry.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl D-cysteinate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15598826/docs#a-comprehensive-technical-guide-to-methyl-d-cysteinate-hydrochloride\]](https://www.benchchem.com/product/b15598826/docs#a-comprehensive-technical-guide-to-methyl-d-cysteinate-hydrochloride)

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